molecular formula C14H8F4O3 B6384595 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261921-51-0

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384595
CAS RN: 1261921-51-0
M. Wt: 300.20 g/mol
InChI Key: OTKSRJXHKUCZNB-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFTP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a phenol derivative with a unique structure that makes it an attractive candidate for a range of applications.

Scientific Research Applications

5-CFTP has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds including peptide analogs, antibiotics, and small molecules. It has also been studied for its potential as a reagent in the synthesis of pharmaceuticals. In addition, 5-CFTP has been used in the synthesis of organic semiconductors, which are important components in the development of modern electronic devices.

Mechanism of Action

The mechanism of action of 5-CFTP is not fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds. In particular, it is thought to facilitate the formation of covalent bonds between carbon and other elements, such as nitrogen or oxygen. This allows for the formation of complex and diverse structures that are important for the synthesis of many compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFTP are not well understood. However, it has been shown to be non-toxic in laboratory studies and is considered to be safe for use in scientific research. Additionally, 5-CFTP has been shown to have some antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CFTP in laboratory experiments include its ease of synthesis, its ability to act as a catalyst in the formation of covalent bonds, and its low toxicity. Additionally, 5-CFTP is relatively inexpensive, making it an attractive option for laboratory researchers. However, there are some limitations to its use. For example, it is not stable in the presence of light or heat and can degrade over time. Additionally, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

Given the potential applications of 5-CFTP, there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of 5-CFTP. Additionally, research could be conducted to develop new and improved synthesis methods for 5-CFTP and its derivatives. Furthermore, research could be conducted to explore the potential of using 5-CFTP in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential of using 5-CFTP in the development of organic semiconductors.

Synthesis Methods

The synthesis of 5-CFTP is relatively straightforward and can be accomplished in a few steps. The first step is to react 4-fluorophenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction produces the desired 5-CFTP in a yield of 95%. The reaction is usually conducted at room temperature or slightly higher and takes about an hour to complete.

properties

IUPAC Name

2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-5-7(1-2-11(12)13(20)21)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKSRJXHKUCZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686674
Record name 3-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-51-0
Record name 3-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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